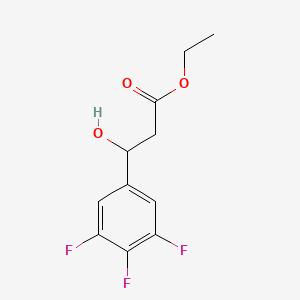
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of propanoic acid, where the ethyl ester is substituted with a hydroxy group and a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate typically involves the esterification of 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanol.
Substitution: Ethyl 3-hydroxy-3-(3,4,5-trifluoronitrophenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated phenyl group makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In biological systems, the trifluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The hydroxy group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These molecular interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can be compared with other similar compounds such as:
- Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-hydroxy-3-(3,4-difluorophenyl)propanoate
- Ethyl 3-hydroxy-3-(3,5-difluorophenyl)propanoate
Uniqueness
The presence of three fluorine atoms on the phenyl ring in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluorinated analogs. These properties make it particularly valuable in drug design and development.
Eigenschaften
Molekularformel |
C11H11F3O3 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4,9,15H,2,5H2,1H3 |
InChI-Schlüssel |
IUCVFOBQUHEDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C(=C1)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















